By combining this ligand with a metal source (often palladium or nickel), chemists can create a highly efficient catalyst for these crucial reactions in organic synthesis.
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine is a complex organophosphorus compound characterized by its unique molecular structure and significant fluorinated substituents. The compound has the molecular formula and a predicted boiling point of approximately 580.7 °C. Its structure features two 3,5-bis(trifluoromethyl)phenyl groups and a biphenyl moiety with multiple methoxy and ethoxy substituents, contributing to its stability and reactivity in various chemical environments .
The reactivity of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine can be attributed to the presence of the phosphorus atom, which can participate in nucleophilic substitutions and coordination reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the phenyl rings, making the compound more reactive towards electrophiles. Typical reactions may include:
The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine typically involves multi-step synthetic routes including:
The unique properties of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine make it suitable for various applications:
Interaction studies involving Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine focus on its behavior in biological systems and its interactions with metal ions. These studies are crucial for understanding its potential as a pharmaceutical agent or catalyst. Key aspects include:
Several compounds share structural features with Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine. Notable examples include:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Tris(2-(dimethylamino)ethyl)amine | Contains nitrogen instead of phosphorus | Strong Lewis base |
Diphenylphosphine | Simpler structure with fewer substituents | Commonly used in organic synthesis |
Bis(4-fluorophenyl)phosphine | Similar fluorinated phenyl groups | Different electronic properties due to fluorination |
These compounds differ primarily in their functional groups and electronic properties while sharing similar core structures that influence their reactivity and applications.
The advent of dialkylbiaryl phosphine ligands traces to Stephen L. Buchwald’s pioneering work in 1998, which addressed critical limitations in palladium-catalyzed cross-coupling reactions. Prior to their development, early phosphine ligands such as tris(o-tolyl)phosphine and BINAP necessitated elevated temperatures and exhibited narrow substrate compatibility, particularly for aryl chlorides. First-generation Buchwald ligands, exemplified by dicyclohexylphosphine-dimethylamine adducts, demonstrated unprecedented efficacy in C–N couplings, enabling reactions at lower temperatures (80–110°C) with aryl chlorides—a previously underutilized substrate class.
A landmark achievement was the coupling of aryl chlorides with alkyl amines using Pd$$2$$(dba)$$3$$ and 3 mol% ligand, achieving yields exceeding 90% for substrates bearing electron-withdrawing groups. This breakthrough expanded synthetic accessibility to aryl amines, a critical pharmacophore in drug discovery. Subsequent iterations, such as di-tert-butylphosphine derivatives, further enhanced activity, enabling couplings with sterically hindered amines and anilines at catalyst loadings as low as 1.5 mol% Pd.
Table 1: Evolution of Early Buchwald Ligands (1998–2006)
The structural evolution of dialkylbiaryl phosphines has been guided by three synergistic design principles: electron-rich phosphine centers, steric bulk modulation, and hemilabile biphenyl coordination. BrettPhos-type ligands, including Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine, epitomize these advancements.
Cyclohexyl, tert-butyl, and adamantyl substituents on the phosphorus atom enhance electron density at the Pd center, accelerating oxidative addition of aryl electrophiles. Concurrently, their bulkiness prevents deleterious Pd(0) aggregation, stabilizing active monomeric species. In BrettPhos derivatives, the 3,6-dimethoxy and 2',6'-diisopropoxy groups on the biphenyl backbone create a rigid, electron-rich environment that facilitates reductive elimination—the rate-determining step in C–N coupling.
Crystallographic studies reveal that the lower biphenyl ring engages in transient η$$^2$$-coordination with Pd, stabilizing intermediates without inhibiting substrate access. This hemilabile behavior is critical for maintaining high turnover frequencies while preventing catalyst deactivation.
Table 2: Structural Features and Catalytic Performance of BrettPhos-Type Ligands
Early ligand syntheses relied on stoichiometric copper and pyrophoric tert-butyllithium, posing safety and scalability challenges. Modern protocols employ Grignard reagents and catalytic Cu(I), enabling kilogram-scale production of BrettPhos analogs with >90% yield. For instance, coupling of 2-iodo-3,6-dimethoxybiphenyl with diisopropylphosphine chloride using catalytic CuCl (5 mol%) achieves 85% isolated yield—a 32% improvement over prior methods.
The 3,5-bis(trifluoromethyl)phenyl groups impose pronounced electron-withdrawing effects through both inductive (-I) and mesomeric (-M) mechanisms. Density functional theory (DFT) calculations on analogous phosphorus ligands demonstrate that each CF₃ group reduces the phosphorus atom's electron density by 0.15–0.20 e⁻ through σ-withdrawal, while π-backdonation capabilities remain constrained due to fluorine's high electronegativity [3]. This electronic depletion positions the ligand within the Tolman Electronic Parameter (TEP) range of 2085–2095 cm⁻¹, comparable to moderately π-accepting ligands like PCl₃ (2097.0 cm⁻¹) [2].
Comparative analysis of ν(CO) frequencies in model NiL(CO)₃ complexes reveals that CF₃ substituents decrease metal-to-CO π-backdonation by 18–22% relative to phenylphosphine analogues [1]. The ligand's net donor strength (σ-donation minus π-acceptance) shows linear correlation (R² = 0.94) with the Hammett σₚ parameter of its substituents, where the combined σₚ value of two CF₃ groups (+1.44) dominates over methoxy/isopropoxy contributions [3]. This electron-deficient profile enhances oxidative addition rates in cross-coupling catalysis while suppressing β-hydroide elimination in alkyl-metal intermediates.
Substituent | TEP (cm⁻¹) | σₚ Value | Relative π-Backdonation (%) |
---|---|---|---|
CF₃ | 2097.0 | +0.72 | 62 |
OMe | 2066.0 | -0.27 | 78 |
Ph | 2068.9 | 0.00 | 75 |
iPrO | 2072.1 | -0.34 | 73 |
The ligand's three-dimensional architecture features methoxy groups at the 3,6-positions of the proximal biphenyl ring and isopropoxy substituents at the 2',6'-positions of the distal ring. This staggered arrangement creates a conical steric profile with:
Molecular dynamics simulations reveal temperature-dependent conformational sampling:
This steric gradient enables selective substrate discrimination in catalytic cycles. For instance, in asymmetric hydrogenation, the isopropoxy groups create chiral pockets that differentiate prochiral ketone faces with 4.7:1 enantioselectivity at 25°C [4].
The [1,1'-biphenyl]-2-yl backbone exhibits torsional flexibility (ϕ = 35–55°) that modulates electronic communication between phosphorus and auxiliary substituents. Key observations include:
Time-dependent DFT calculations on Rh(I) complexes demonstrate biphenyl torsion directly impacts catalytic turnover:
The methoxy/isopropoxy pattern introduces torsional barriers of 12.7 kJ/mol, sufficiently low to allow substrate-induced conformational changes while maintaining structural integrity under catalytic conditions [1]. This dynamic adaptability enables the ligand to accommodate disparate transition states in multi-step reactions without dissociating from the metal center.